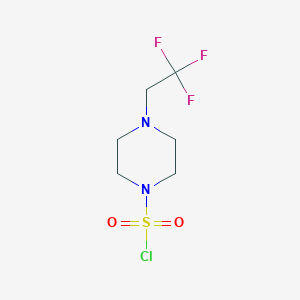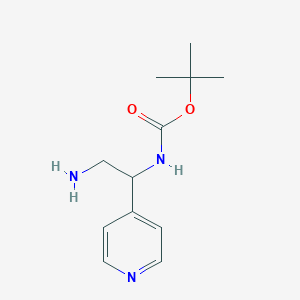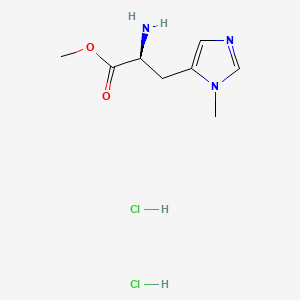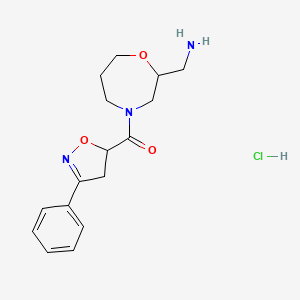
3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine is an organic compound with the molecular formula C8H10Cl2N2O It features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, and an oxypropanamine group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloropyridine and 3-chloropropan-1-amine.
Reaction: The 3,5-dichloropyridine undergoes a nucleophilic substitution reaction with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Catalysts: Using phase-transfer catalysts to enhance the reaction rate.
Purification: Employing techniques such as recrystallization or column chromatography to purify the final product.
Automation: Utilizing automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the amine group.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms of the pyridine ring or amine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in drug discovery.
Medicine
Medically, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or modulators of specific enzymes or receptors, contributing to the development of new pharmaceuticals.
Industry
Industrially, it is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications, including as a precursor in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
3-((3,5-Dichloropyridin-2-yl)oxy)ethan-1-amine: Similar structure but with an ethanamine group instead of propanamine.
3-((3,5-Dichloropyridin-2-yl)oxy)butan-1-amine: Similar structure but with a butanamine group.
Uniqueness
3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine is unique due to its specific substitution pattern and the presence of the propanamine group. This gives it distinct reactivity and binding properties compared to its analogs, making it particularly valuable in certain applications.
Properties
Molecular Formula |
C8H10Cl2N2O |
|---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
3-(3,5-dichloropyridin-2-yl)oxypropan-1-amine |
InChI |
InChI=1S/C8H10Cl2N2O/c9-6-4-7(10)8(12-5-6)13-3-1-2-11/h4-5H,1-3,11H2 |
InChI Key |
ZZQYNCPLMCUTQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCCCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13532515.png)




![1-[(tert-butoxy)carbonyl]-1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3'-bipyrrolidine]-4'-carboxylicacid](/img/structure/B13532540.png)

![7-(Methylimino)-7l6-thia-1-azaspiro[4.5]decane 7-oxide](/img/structure/B13532544.png)
![5-[Ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13532548.png)
